Piperidine-4-carbonyl Chloride
Description
Piperidine-4-carbonyl chloride (CAS 42060-79-7) is a reactive acyl chloride derivative of piperidine, characterized by the molecular formula C₆H₁₁Cl₂NO and a molecular weight of 184.06 g/mol . It is widely employed as a key intermediate in organic synthesis, particularly in pharmaceutical research, due to its electrophilic carbonyl group, which facilitates nucleophilic substitutions. The compound is sensitive to moisture and light, requiring storage under inert atmospheres (N₂ or Ar) at 2–8°C . Its primary applications include fragment-based drug discovery, such as covalent inhibitor development for the SARS-CoV-2 main protease, as evidenced by its use in synthesizing N-chloroacetyl-piperidine-4-carboxamides .
Properties
IUPAC Name |
piperidine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXHRAOVMXOPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388488 | |
| Record name | 4-PIPERIDINECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190142-48-4 | |
| Record name | 4-PIPERIDINECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
4-Piperidinecarbonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Piperidinecarbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-piperidinecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 4-piperidinecarboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like triethylamine (TEA) for substitution reactions and acidic or basic aqueous solutions for hydrolysis . Major products formed from these reactions include amides, esters, carboxylic acids, and aldehydes .
Scientific Research Applications
4-Piperidinecarbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Piperidinecarbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Reactivity and Structural Modifications
Piperidine-4-carbonyl chloride’s reactivity is influenced by its electron-withdrawing carbonyl group and the piperidine ring’s basicity. Modifications to its structure alter its electronic properties, solubility, and biological activity:
Q & A
Q. What are the standard synthetic routes for Piperidine-4-carbonyl Chloride, and how do reaction conditions influence yield?
this compound is typically synthesized via acylation of piperidine derivatives using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. For example, 1-acetylthis compound is prepared by reacting 1-acetylpiperidine-4-carboxylic acid with SOCl₂ under reflux in anhydrous conditions . Key factors affecting yield include reaction temperature (optimized at 60–80°C), stoichiometry of the chlorinating agent (1.5–2 equivalents), and inert atmosphere to prevent hydrolysis. Post-synthesis purification via vacuum distillation or recrystallization is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring structure and carbonyl chloride moiety. For instance, the carbonyl carbon in this compound typically resonates at ~170 ppm in ¹³C NMR. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) provides molecular weight verification (e.g., C₇H₁₀ClNO for the base structure). Infrared (IR) spectroscopy identifies the C=O stretch (~1750 cm⁻¹) and C-Cl bond (~750 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Due to its reactivity and potential toxicity, use a fume hood, nitrile gloves, and chemical-resistant lab coats. Avoid contact with water or alcohols to prevent violent hydrolysis. Store in airtight containers under nitrogen at 2–8°C. Emergency measures include immediate flushing with water for skin/eye exposure and neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound during long-term storage?
Stability is challenged by hydrolysis and thermal decomposition. Strategies include:
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Common impurities include residual carboxylic acid precursors or over-chlorinated byproducts. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 210 nm can separate these species. For example, a gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) resolves the parent compound from 4-chloropiperidine derivatives .
Q. How does structural modification of this compound impact its reactivity in drug discovery?
Substituents on the piperidine ring (e.g., methyl, dimethylamino) alter electrophilicity and steric hindrance. For instance, 4-(dimethylamino)this compound shows enhanced nucleophilic acyl substitution due to electron-donating groups, making it suitable for synthesizing protease inhibitors. Computational modeling (DFT or molecular docking) predicts reactivity trends .
Q. What methodologies are used to resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in cytotoxicity or receptor binding data often stem from assay variability (e.g., cell line differences) or impurities. Systematic validation includes:
- Repeating assays with orthogonal techniques (e.g., SPR vs. fluorescence polarization).
- Cross-referencing synthetic batches via LC-MS to confirm purity (>95%).
- Applying meta-analysis frameworks (e.g., Cochrane guidelines) to aggregate and critique published data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
